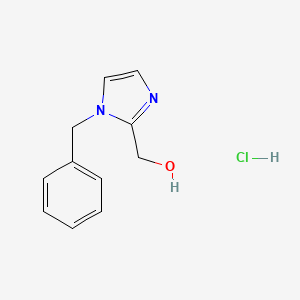

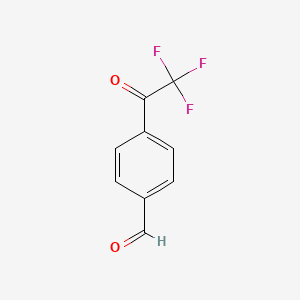

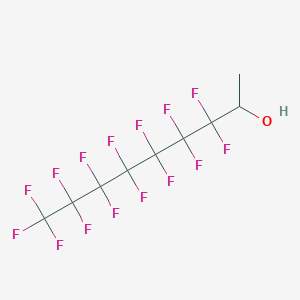

![molecular formula C7H6N2O B1355169 Pyrazolo[1,5-a]pyridin-4-ol CAS No. 141032-72-6](/img/structure/B1355169.png)

Pyrazolo[1,5-a]pyridin-4-ol

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyridin-4-ol is a heteroaromatic compound . It acts as an inhibitor of phosphodiesterase (PDE), preventing the breakdown of cyclic nucleotides and thus leading to increased levels of cAMP and cGMP . It has been shown to have bronchodilatory activity in animal models .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-4-ol derivatives involves various methods. For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-4-ol is complex. It is a fused nitrogen-containing heterocyclic ring system . The structure is related to pyrazolopyrimidine, which is a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridin-4-ol are diverse. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Applications De Recherche Scientifique

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridin-4-ol, as a heterocyclic compound, is part of a broader group known as pyrazolo[3,4-b]pyridines. These compounds, including over 300,000 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their diverse biomedical applications. Their synthesis from preformed pyrazole or pyridine and the variety of substituents possible at different positions enable a wide range of biomedical uses. This makes them significant in medicinal chemistry and drug molecule production (Donaire-Arias et al., 2022).

Synthetic Methods and Reactivity

The synthesis of pyrazolo[1,5-a]pyridines involves various methods, contributing to their significance in medicinal chemistry. Their structural characteristics make them versatile for preparing and creating further ring extensions. Synthetic strategies have been a focus in recent years, highlighting the compound's role in medicinal chemistry and drug development (Priya et al., 2020).

Anticancer Potential

Pyrazolo[1,5-a]pyridin-4-ol derivatives, like pyrazolo[1,5-a]pyrimidine (PP), are noted for their significant photophysical properties and anticancer potential. The development of different synthesis pathways for these compounds has enhanced their structural diversity, increasing their potential in drug design with a focus on anticancer activities (Arias-Gómez et al., 2021).

Medicinal Chemistry and Drug Discovery

Pyrazolo[[1,5-a]pyridin-4-ol compounds have been synthesized for use in drug-discovery chemistry, particularly for their potential in cancer drug targets. Their structure, allowing for varied hydrogen bond donor and acceptor groups, is suitable for ATP competitive binding to kinase enzymes. This makes them suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Applications in Material Science

In addition to their biomedical significance, these compounds have attracted interest in materials science due to their photophysical properties. Their synthesis often involves regioselective methods, contributing to the development of polyfunctional N-heterocycles, an important area in organic and medicinal chemistry (Moustafa et al., 2022).

Antitubercular Activity

Specific pyrazolo[1,5-a]pyridin-4-ol derivatives have been explored for their potential in treating Mycobacterium tuberculosis. These compounds have exhibited potent in vitro growth inhibition of M.tb, highlighting their promise as inhibitors and potential drug candidates (Sutherland et al., 2022).

Fluorescence Probe for Cellular Applications

Pyrazolo[1,5-a]pyridin-4-ol derivatives have also been used to develop fluorescent probes for monitoring pH in cells. Their fast response to acidic pH, high quantum yield, and selectivity make them valuable for biological research and cellular studies (Zhang et al., 2018).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyridin-4-ol is a compound that has been identified as a strategic compound for optical applications Similar compounds such as pyrazolo[3,4-b]pyridin-6-one derivatives have been reported to exhibit anticancer activity against various tumor cell lines . These compounds inhibit microtubule polymerization by binding to the colchicine site .

Mode of Action

The mode of action of Pyrazolo[1,5-a]pyridin-4-ol involves its interaction with its targets, leading to changes in the cellular processes. For instance, similar compounds like pyrazolo[3,4-b]pyridin-6-one derivatives inhibit the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

Similar compounds have been reported to inhibit microtubule polymerization, which affects the cell cycle and induces apoptosis . This suggests that Pyrazolo[1,5-a]pyridin-4-ol may also affect similar pathways, leading to downstream effects on cell proliferation and survival.

Result of Action

Similar compounds have been reported to exhibit anticancer activity, inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells . These effects suggest that Pyrazolo[1,5-a]pyridin-4-ol may have similar molecular and cellular effects.

Safety and Hazards

The safety data sheet for pyrazolo[1,5-a]pyridin-4-ol suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling it .

Orientations Futures

The future directions for research on pyrazolo[1,5-a]pyridin-4-ol could involve further exploration of its pharmacological activities and potential applications. For instance, one study suggested that pyrazolo[3,4-b]pyridine derivatives have potential for further exploration due to their inhibitory activities against TRKA .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVZRUORQWAFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570580 | |

| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141032-72-6 | |

| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

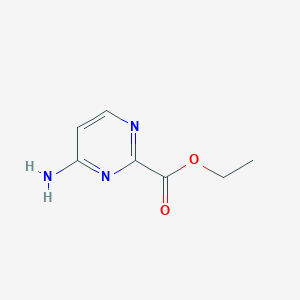

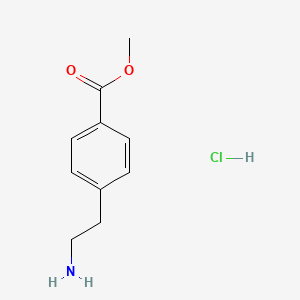

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)